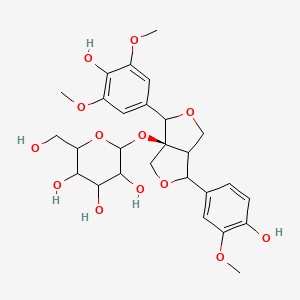
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride is a fluorinated piperidine derivative. Fluorinated piperidines are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and the ability to fine-tune polarity and lipophilicity, which can enhance solubility and membrane permeability .
Méthodes De Préparation
The synthesis of (3R)-4,4-difluoropiperidin-3-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the fluorination of piperidine derivatives followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often involve the use of fluorinating agents and catalysts to achieve the desired fluorination . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drug candidates.
Industry: It is used in the development of new materials with improved stability and performance.
Mécanisme D'action
The mechanism of action of (3R)-4,4-difluoropiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride can be compared with other similar compounds such as:
®-(-)-3-Aminopiperidine dihydrochloride: This compound lacks the fluorine atoms, which can result in different pharmacokinetic properties and biological activities.
Fluorinated pyridines: These compounds also contain fluorine atoms but have a different core structure, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical and biological behavior.
Propriétés
Formule moléculaire |
C5H12Cl2F2N2 |
|---|---|
Poids moléculaire |
209.06 g/mol |
Nom IUPAC |
(3R)-4,4-difluoropiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-2-9-3-4(5)8;;/h4,9H,1-3,8H2;2*1H/t4-;;/m1../s1 |
Clé InChI |
AHKFDVSZSUXMGD-RZFWHQLPSA-N |
SMILES isomérique |
C1CNC[C@H](C1(F)F)N.Cl.Cl |
SMILES canonique |
C1CNCC(C1(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)



![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)




![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)
![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)

